2,4-Dimethylbenzyl alcohol

Physical state Handling Transfer

2,4-Dimethylbenzyl alcohol (CAS 16308-92-2) is a methyl-substituted benzyl alcohol with the formula (CH₃)₂C₆H₃CH₂OH and molecular weight 136.19 g/mol. It belongs to the dimethylbenzyl alcohol isomer family, characterized by two methyl groups at the 2- and 4-positions of the aromatic ring.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 16308-92-2
Cat. No. B088185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzyl alcohol
CAS16308-92-2
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CO)C
InChIInChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3
InChIKeyQUIMJTKRVOBTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzyl Alcohol (CAS 16308-92-2): A Position-Specific C9 Primary Alcohol for Synthesis and Biocatalysis


2,4-Dimethylbenzyl alcohol (CAS 16308-92-2) is a methyl-substituted benzyl alcohol with the formula (CH₃)₂C₆H₃CH₂OH and molecular weight 136.19 g/mol . It belongs to the dimethylbenzyl alcohol isomer family, characterized by two methyl groups at the 2- and 4-positions of the aromatic ring [1]. This substitution pattern confers distinct physicochemical properties—including a low melting point of 22–25 °C, a boiling point of 232 °C at 760 mmHg, and an estimated water solubility of approximately 3939 mg/L at 25 °C—that differentiate it from its 2,5-, 3,4-, 3,5-, and 2,6-isomeric counterparts [2]. The compound serves as a versatile synthetic intermediate, a biocatalytic substrate, and a protecting group precursor (Dmb) in peptide chemistry [3].

Why 2,4-Dimethylbenzyl Alcohol Cannot Be Swapped with 2,5-, 3,4-, or 2,6-Dimethylbenzyl Alcohols in Regulated or Performance-Critical Applications


Although all dimethylbenzyl alcohol isomers share the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol), the position of the two methyl groups on the aromatic ring fundamentally alters physical state at handling temperature, enzymatic substrate recognition, water solubility, and protecting group lability [1][2]. Procuring a generic 'dimethylbenzyl alcohol' without specifying the 2,4-substitution pattern risks receiving a high-melting solid that requires heated transfer lines, an enzymatically inert isomer, or a compound that fails to cleave under standardized deprotection conditions [3]. The evidence below quantifies these position-dependent performance gaps.

Quantitative Differentiation of 2,4-Dimethylbenzyl Alcohol: Comparator-Based Evidence for Scientific Selection


Melting Point: 2,4- Isomer Remains a Low-Melting Solid (22–25 °C); 2,5-, 3,4-, and 2,6- Isomers Require Heating for Liquefaction

2,4-Dimethylbenzyl alcohol exhibits a melting point of 22–25 °C , placing it just below typical ambient laboratory temperatures and allowing it to be handled as a free-flowing liquid with minimal warming. In contrast, the 2,5-isomer melts at 40–42 °C [1], the 3,4-isomer at 62–65 °C , and the 2,6-isomer at 81–85 °C , each requiring progressively more energy input and specialized heated equipment for transfer and dispensing. The 3,5-isomer is a liquid at room temperature [2] but possesses a different substitution pattern that alters reactivity.

Physical state Handling Transfer Formulation

Enzyme Substrate Specificity: 2,4-Dimethylbenzyl Alcohol Shows 14–18× Greater Activity Than the 2,5-Isomer with NtnD Dehydrogenase

In a direct comparative study of benzyl alcohol derivatives using the NAD(P)+-independent 4-nitrobenzyl alcohol dehydrogenase (NtnD) from Pseudomonas sp. strain TW3, 2,4-dimethylbenzyl alcohol exhibited a relative enzymatic activity of 28% (TW3 extract) and 36% (recombinant E. coli expressing ntnD) compared to the reference substrate 4-nitrobenzyl alcohol [1]. Under identical assay conditions, 2,5-dimethylbenzyl alcohol showed only 2% activity in both expression systems—a 14- to 18-fold reduction [1]. The 3,4-isomer displayed much higher activity (140–148%), while the 3,5-isomer was intermediate (63–70%), confirming that the methyl substitution pattern is a critical determinant of substrate recognition by this enzyme family [1].

Biocatalysis Enzymatic oxidation Substrate profiling Dehydrogenase

Protecting Group Efficiency: 2,4-Dimethylbenzyl Delivers ~70% Radiochemical Yield in Nucleophilic Aromatic Radiofluorination, Equal to the Best-in-Class 4-Methylbenzyl Group

In a systematic evaluation of methyl-substituted benzyl protecting groups for no-carrier-added nucleophilic aromatic [18F] radiofluorination, the 2,4-dimethylbenzyl group yielded approximately 70% of [18F]-labeled product after acidolytic cleavage with 32% HCl at 120°C for 10 minutes [1]. This performance was equivalent to that of 4-methylbenzyl (also ~70%), and both outperformed all other benzyl derivatives tested [1]. The 2,4-dimethylbenzyl ester additionally demonstrated compatibility with catalytic transfer hydrogenation using ammonium formate and 10% Pd/C in boiling methanol, conditions readily implementable in automated synthesis modules [1].

Radiofluorination PET tracer synthesis Protecting group Hydroxyl protection

Water Solubility: Estimated 3939 mg/L for 2,4- Isomer vs Near-Insolubility for 2,5- and 3,4- Isomers, Enabling Aqueous-Phase Applications

The estimated water solubility of 2,4-dimethylbenzyl alcohol at 25°C is 3939 mg/L (based on log Kow of 2.17) [1]. This represents a stark contrast to the 2,5-isomer, which is described as 'almost insoluble in water' and 'difficult in mix' [2], and to the 3,4-isomer, which is reported as 'insoluble in water' . The approximately 4000-fold difference in aqueous solubility (assuming 'insoluble' implies <1 mg/L) fundamentally determines whether the compound can be used in aqueous enzymatic reactions, environmental fate studies, or water-based formulations without co-solvents [1][2].

Solubility Aqueous formulation Biocatalysis Environmental fate

Established Role as Dmb Protecting Group: 2,4-Dimethylbenzyl Is the Named 'Dmb' Auxiliary in Peptide Synthesis; Other Dimethylbenzyl Isomers Are Not Used for This Purpose

The 2,4-dimethylbenzyl moiety—abbreviated 'Dmb' in the peptide synthesis literature—functions as a backbone amide protecting group that temporarily masks the amide nitrogen of a peptide bond to suppress aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS) [1]. The Dmb group is introduced under standard coupling conditions (e.g., PyBOP/DIPEA or DIPCDI/HOBt) and is cleaved during the final TFA-mediated resin cleavage step . This application is specific to the 2,4-substitution pattern; the 2,4,6-trimethylbenzyl (Tmb) variant is occasionally used as an alternative, but the 2,5-, 3,4-, 3,5-, and 2,6-dimethylbenzyl isomers have no documented role as backbone amide protecting groups in SPPS [1].

Peptide synthesis Solid-phase synthesis Aspartimide suppression Amide protection

2,4-Dimethylbenzyl Alcohol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Biocatalytic Oxidation Process Development

When developing an enzymatic oxidation process using NAD(P)+-independent benzyl alcohol dehydrogenases, 2,4-dimethylbenzyl alcohol provides 14–18× higher substrate activity than the 2,5-isomer (28–36% vs 2% relative activity with NtnD) [1]. This difference can determine whether a biocatalytic route is viable. The compound's water solubility of ~3939 mg/L also supports aqueous-phase enzymatic reactions without co-solvents that might denature the enzyme, unlike the water-insoluble 2,5- and 3,4- isomers [2].

PET Radiochemistry: [18F]-Labeled Tracer Synthesis via 2,4-Dimethylbenzyl Protection

For no-carrier-added nucleophilic aromatic radiofluorination of hydroxyl-bearing precursors, the 2,4-dimethylbenzyl protecting group delivers ~70% radiochemical yield after acidolytic cleavage—equivalent to the best-performing 4-methylbenzyl group and superior to all other benzyl derivatives tested [3]. The compatibility of the 2,4-dimethylbenzyl ester with both acidic (32% HCl, 120°C, 10 min) and hydrogenolytic (ammonium formate, 10% Pd/C) deprotection conditions offers flexibility for automated synthesis module implementation [3].

Fmoc Solid-Phase Peptide Synthesis Requiring Aspartimide Suppression

In Fmoc SPPS of aspartimide-prone sequences, the 2,4-dimethylbenzyl (Dmb) group serves as a backbone amide protecting group to prevent aspartimide formation [4]. The Dmb group is introduced under standard coupling conditions (e.g., PyBOP/DIPEA) and is quantitatively removed during final TFA cleavage [4]. This application is structurally specific to the 2,4-substitution pattern; substituting the 2,4-isomer with any other dimethylbenzyl alcohol isomer would introduce an untested protecting group with unknown cleavage kinetics and side-reaction profiles [4].

Aqueous-Phase Metabolism and Environmental Fate Studies

2,4-Dimethylbenzyl alcohol is a major urinary metabolite of pseudocumene (1,2,4-trimethylbenzene), representing 12.7% of the administered dose in rats, primarily excreted as sulfate and glucuronide conjugates [5]. Its estimated water solubility of 3939 mg/L facilitates aqueous-phase toxicokinetic and biodegradation studies without the confounding use of organic co-solvents, unlike the near-insoluble 2,5- and 3,4- isomers [2]. This makes the 2,4-isomer the preferred reference standard for environmental monitoring and metabolite identification programs involving trimethylbenzene exposure.

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